molecular formula C17H17N7O2S B11515747 8-[(4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11515747
M. Wt: 383.4 g/mol
InChI Key: PWXYPRMRXNDBMC-UHFFFAOYSA-N
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Description

8-[(4-BENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyl group, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-BENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple stepsThis reaction is highly efficient and regioselective, producing 1,2,3-triazoles under mild conditions . The reaction conditions often include the use of copper(I) catalysts, such as copper sulfate, in the presence of reducing agents like sodium ascorbate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(4-BENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the purine base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-[(4-BENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to enzymes and receptors . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(4-BENZYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a triazole ring and a purine base, which provides a distinct set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to simpler triazole derivatives.

Properties

Molecular Formula

C17H17N7O2S

Molecular Weight

383.4 g/mol

IUPAC Name

8-[(4-benzyl-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C17H17N7O2S/c1-21-12-13(22(2)17(26)23(3)14(12)25)19-15(21)27-16-20-18-10-24(16)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

PWXYPRMRXNDBMC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SC3=NN=CN3CC4=CC=CC=C4)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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